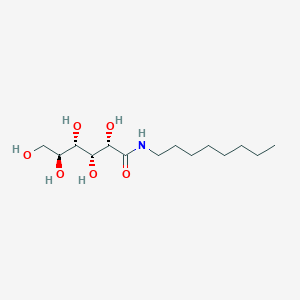

L-Gluconamide, N-octyl-

Description

Contextualization within Supramolecular Chemistry and Glycolipid Research

In the realm of supramolecular chemistry, which focuses on the study of systems composed of a discrete number of assembled molecular subunits, L-Gluconamide, N-octyl- serves as a prime example of a "bottom-up" approach to creating complex, functional architectures. nih.govscispace.com The spontaneous organization of these molecules is driven by a delicate interplay of non-covalent interactions, including hydrogen bonding between the amide and hydroxyl groups of the sugar head, and hydrophobic interactions between the alkyl chains. nih.govscispace.com This self-assembly process is a cornerstone of supramolecular chemistry, mimicking biological processes like the formation of cell membranes. researchgate.net

Within the broader field of glycolipid research, L-Gluconamide, N-octyl- is a well-studied synthetic model. nih.gov Glycolipids are crucial components of cell membranes, involved in processes like cell recognition and signaling. nih.gov The study of simpler synthetic glycolipids like N-octyl-L-gluconamide provides valuable insights into the fundamental principles governing the self-assembly and function of their more complex biological counterparts. The initial research into the self-assembly of such glycolipids laid the groundwork for understanding how these molecules form hierarchical structures. nih.govscispace.com

Overview of Scientific Research Applications and Fundamental Studies

The unique self-assembling nature of L-Gluconamide, N-octyl- has led to a wide array of research applications and fundamental studies. A significant area of interest is its ability to act as a low molecular weight gelator, forming hydrogels in aqueous solutions and organogels in various organic solvents. ru.nllubrizol.com These gels are thermoreversible, meaning they can transition from a gel to a solution state upon heating and revert to a gel upon cooling, a property that is highly desirable for various applications. acs.org

Hydrogel and Organogel Formation:

The gelation capability of L-Gluconamide, N-octyl- has been extensively documented. It can form hydrogels at concentrations as low as 1 wt%. lubrizol.com However, these hydrogels can be metastable and prone to crystallization over time. lubrizol.com Research has shown that the stability of these hydrogels can be significantly enhanced by the addition of surfactants. lubrizol.com For instance, the addition of nonionic surfactants like Laureth-n not only prevents crystallization but also allows for the tuning of the mechanical properties of the gels. lubrizol.com

The compound's versatility extends to its ability to form organogels in a wide range of organic solvents. ru.nlacs.org This property opens up possibilities for its use in creating structured organic media.

| Solvent | Gelation Ability | Reference |

|---|---|---|

| Water | Forms hydrogels | lubrizol.com |

| o-Xylene | Forms organogels | ru.nl |

| Chloroform | Forms organogels | ru.nl |

| Ethyl Acetate | Forms organogels | ru.nlacs.org |

| Ethanol | Forms organogels | ru.nlacs.org |

| Tetrahydrofuran (THF) | Forms organogels | ru.nl |

Self-Assembled Structures:

Fundamental studies have revealed that the gel network of L-Gluconamide, N-octyl- is composed of self-assembled fibrillar structures. nih.govresearchgate.net Electron microscopy studies have shown the formation of ultrathin helical fibers with a diameter of approximately 3.8 nm. nih.govresearchgate.net These fibers are believed to be quadruple helices formed by the winding of four molecular ribbons. nih.govresearchgate.netresearchgate.net The formation of these helical structures is attributed to the chirality of the gluconamide (B1216962) headgroup, a phenomenon known as the "chiral bilayer effect". researchgate.netacs.org This effect describes the tendency of chiral amphiphiles to form long fibers instead of three-dimensional crystals. researchgate.netacs.org

The aggregation behavior is highly dependent on the stereochemistry of the sugar headgroup. Diastereomers of N-octylaldonamides exhibit different aggregation morphologies, ranging from helical whiskers and tubes to ribbons, or in some cases, no aggregation at all. scispace.com This highlights the critical role of the specific arrangement of hydroxyl groups in directing the self-assembly process.

Advanced Materials and Biological Research:

In the field of advanced materials, the self-assembled structures of L-Gluconamide, N-octyl- are being explored for various applications. The fibrous networks in its gels make them suitable for use as templates for the synthesis of other materials. nih.gov

Structure

3D Structure

Properties

CAS No. |

108032-98-0 |

|---|---|

Molecular Formula |

C14H29NO6 |

Molecular Weight |

307.38 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-N-octylhexanamide |

InChI |

InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m0/s1 |

InChI Key |

KTMBZDQOFPBYBL-RVMXOQNASA-N |

Isomeric SMILES |

CCCCCCCCNC(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthesis and Chemical Modification Strategies for L Gluconamide, N Octyl Derivatives

Established Synthetic Methodologies for N-Alkyl Gluconamides

The formation of the core N-octyl-L-gluconamide structure can be approached through several reliable synthetic routes. These methods are centered on creating the amide linkage from either gluconic acid itself or, more commonly, its lactone form.

The direct formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. However, the direct thermal condensation of gluconic acid with octylamine (B49996) to form N-octyl-L-gluconamide requires high temperatures, typically above 160°C, to drive the dehydration reaction forward. A primary challenge in this direct approach is the initial acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. Overcoming this requires significant thermal energy to remove water and shift the equilibrium toward the amide product.

To facilitate this conversion under milder conditions, various catalytic systems can be employed. Boric acid is a notable catalyst for direct amidations, as it is believed to react with the carboxylic acid to generate a more reactive mixed anhydride (B1165640) intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, forming the amide and regenerating the boric acid catalyst. Other strategies involve the use of coupling agents like carbodiimides or activating agents such as 1-hydroxybenzotriazole (B26582) (HOBt) to convert the carboxylic acid into a more reactive form before the addition of the amine. While effective, these methods are often less atom-economical as they generate significant stoichiometric byproducts.

A more common and efficient method for synthesizing N-alkyl gluconamides, including N-octyl-L-gluconamide, involves the use of gluconolactone, specifically δ-glucono-1,5-lactone, as the starting material. This intramolecular ester (lactone) is significantly more reactive toward nucleophilic attack by amines than the free carboxylic acid.

The reaction is typically a one-step procedure where the lactone is condensed with a primary amine. For the synthesis of N-octyl-L-gluconamide, δ-gluconolactone is reacted directly with octylamine. The process is often carried out in a polar solvent, such as methanol (B129727), where the reactants are dissolved and heated. The nucleophilic octylamine attacks the carbonyl carbon of the lactone, leading to the opening of the cyclic ester and the direct formation of the N-octyl-L-gluconamide. This method is advantageous as it proceeds under relatively mild conditions, often requiring only refluxing in methanol for a short period, and typically results in high yields of the crystalline amide product upon cooling. For instance, straight-chain N-alkyl-gluconamides like N-octyl-gluconamide have been successfully prepared by condensing octylamine with δ-gluconolactone.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| δ-Gluconolactone | Octylamine | Methanol | Reflux | N-octyl-L-gluconamide |

Functionalization and Derivatization Approaches for L-Gluconamide, N-octyl- Analogues

The basic N-octyl-L-gluconamide structure serves as a scaffold for further chemical modification. These derivatization strategies aim to introduce new functional groups to tailor the molecule's properties for specific applications, such as metal coordination or incorporation into larger polymeric structures.

To impart metal-binding capabilities to the gluconamide (B1216962) structure, metal-coordinating ligands such as imidazole (B134444) can be incorporated. The synthesis of an N-octyl-D-gluconamide derivative bearing an imidazole group has been reported as a multi-step process. acs.org

The synthesis begins with the protection of the secondary hydroxyl groups of 1,5-D-gluconolactone. acs.org The resulting protected gluconate is then esterified to yield a methyl ester, which subsequently undergoes aminolysis with octylamine to form the corresponding protected N-octyl-D-gluconamide. acs.org In the final steps, the primary hydroxyl group of the gluconamide is tosylated to create a good leaving group, which is then displaced by imidazole in a high-pressure reaction (15 kbar) to yield the final product containing the metal-coordinating imidazole moiety. acs.org This approach demonstrates how the gluconamide backbone can be selectively modified to introduce complex functionalities.

Creating N,N-disubstituted gluconamides, such as N-octyl-N-(2-hydroxyethyl)gluconamide, requires a synthetic approach that allows for two different substituents on the amide nitrogen. A plausible and efficient strategy involves a two-step sequence.

First, the secondary amine precursor, N-octyl-N-(2-hydroxyethyl)amine (also known as N-octylethanolamine), is synthesized. This can be achieved by reacting a primary amine, octylamine, with one equivalent of ethylene (B1197577) oxide. google.com This reaction, known as ethoxylation, typically occurs by the nucleophilic attack of the amine on the epoxide ring, which opens to form the N-substituted ethanolamine. google.comugr.es

In the second step, this pre-formed secondary amine is reacted with δ-glucono-1,5-lactone. Similar to the synthesis of primary gluconamides, the N-octyl-N-(2-hydroxyethyl)amine acts as a nucleophile, attacking the lactone's carbonyl group to open the ring and form the desired N,N-disubstituted gluconamide product. This modular approach allows for the synthesis of a wide range of N-Alkyl-N-(2-hydroxyethyl)gluconamide homologues by simply varying the initial primary amine.

L-Gluconamide, N-octyl- can be derivatized to function as a monomer for incorporation into polymeric systems. A key strategy involves introducing a polymerizable functional group, such as a diacetylene moiety, into the molecule. The resulting diacetylenic gluconamide can then undergo topochemical polymerization. nih.gov

The synthesis of a suitable monomer would first involve preparing a long-chain amine containing a diacetylene unit, for example, an amine derived from 10,12-pentacosadiynoic acid. stonybrook.edu This diacetylenic amine can then be coupled with δ-glucono-1,5-lactone through the standard amidation procedure described previously. The resulting amphiphilic molecule possesses a hydrophilic gluconamide headgroup and a hydrophobic alkyl tail containing the diacetylene functionality.

Due to their amphiphilic nature, these monomers can self-assemble in solution or in the solid state into ordered structures like fibers or lamellae. researchgate.netsemanticscholar.org This self-assembly is crucial as it pre-organizes the diacetylene units into the specific alignment required for topochemical polymerization. nih.gov Upon exposure to UV radiation (e.g., 254 nm), a 1,4-addition reaction occurs across the conjugated diacetylene units of adjacent monomers, creating a highly conjugated polydiacetylene backbone. magtech.com.cn This process transforms the self-assembled monomer structure into a robust, cross-linked polymer, effectively incorporating the gluconamide unit into a polymeric system. prepchem.com

Supramolecular Self Assembly and Gelation Mechanisms of L Gluconamide, N Octyl

Hydrogel Formation and Characteristics

N-octyl-L-gluconamide is an effective hydrogelator, capable of forming gels in aqueous media through the self-assembly of its molecules into fibrous networks. rsc.orgrsc.org These sugar-based gelators are of particular interest due to the variety of hydroxyl stereochemistry and hydrogen bonding patterns they can offer, which directly impacts the morphology of the self-assembled structures. researchgate.net

The formation and properties of N-octyl-L-gluconamide hydrogels are highly sensitive to several factors, including the concentration of the gelator and the composition of the aqueous medium.

Concentration: Gelation is a concentration-dependent phenomenon. Below a specific threshold, known as the critical gelation concentration (CGC), a stable gel will not form. For instance, a related compound, hydroxypropyl-L-gluconamide, demonstrates a CGC of 4.5 wt% in benzyl (B1604629) alcohol and a significantly lower CGC of 0.5 wt% in aniline, highlighting the crucial role of the solvent. nih.gov While specific CGC values for N-octyl-L-gluconamide in water require empirical determination, the principle remains that a minimum concentration is necessary to ensure sufficient molecular interactions for network formation.

Medium Composition: The composition of the aqueous medium, particularly its pH and ionic strength, can significantly alter the gel's properties. The swelling ratio of hydrogels, a key characteristic, is often sensitive to external pH. nih.gov For gels stabilized by ionic interactions, the presence of salts can screen electrostatic repulsions, leading to changes in the gel structure and viscosity. nih.gov In polyelectrolyte-surfactant hydrogels, an optimal ionic strength (e.g., 0.15–0.3 M NaCl) is often required for gel formation. nih.gov Although N-octyl-L-gluconamide is non-ionic, changes in solvent polarity and the presence of co-solutes or salts can still influence the hydrophobic and hydrophilic interactions that govern its self-assembly and network formation.

| Factor | Influence | Example/Observation | Source |

|---|---|---|---|

| Concentration | A Critical Gelation Concentration (CGC) is required to form a stable gel network. | Hydroxypropyl-L-gluconamide has a CGC of 4.5 wt% in benzyl alcohol and 0.5 wt% in aniline. | nih.gov |

| Solvent Type | The choice of solvent significantly impacts the gelator's effectiveness and CGC. | N-alkyl glucamides and N-alkyl glucamines can form gels in various alcohols. | google.comgoogle.com |

| Ionic Strength | Can modulate electrostatic interactions and affect the packing of gelator molecules. | In some systems, increased salt concentration screens repulsion, altering gel structure and viscosity. | nih.gov |

| pH | Can influence the swelling properties of the hydrogel network. | The swelling ratio of many hydrogels exhibits high sensitivity to external pH. | nih.gov |

A significant challenge with N-alkylaldonamides, including N-octyl-L-gluconamide, is their tendency to crystallize from aqueous solutions over time. rsc.orgrsc.org This crystallization disrupts the fibrous gel network, leading to a loss of gel integrity. The addition of nonionic surfactants is a common and effective strategy to mitigate this issue and enhance the long-term stability of the hydrogel. researchgate.net

Nonionic surfactants, which are amphiphilic molecules with uncharged hydrophilic head groups, can adsorb onto the surface of the self-assembled gelator fibers. nih.gov This process provides colloidal stability through steric hindrance, where the surfactant molecules create a protective layer that prevents the fibers from aggregating too closely and transitioning into a more ordered, crystalline state. researchgate.netnih.gov This stabilization mechanism is analogous to how surfactants prevent the aggregation of nanoparticles in a dispersion. nih.gov The presence of the surfactant helps maintain the metastable, kinetically trapped fibrous network essential for the gel state.

The mechanical behavior of N-octyl-L-gluconamide gels is characterized by their viscoelasticity, possessing both solid-like (elastic) and liquid-like (viscous) properties. These properties are quantified using rheology, typically through oscillatory experiments that measure the storage modulus (G′) and the loss modulus (G″). mdpi.com A material is considered a gel when G′ is greater than G″, indicating that elastic behavior dominates. nih.gov

The rheological properties of these hydrogels are highly tunable, allowing for the design of materials with specific mechanical strengths and flow characteristics. mdpi.comnih.gov Tunability can be achieved by modifying various parameters:

Component Concentration: Altering the concentration of the gelator or other additives can directly impact the density of the fiber network, thereby changing the gel's stiffness. mdpi.com

Additives: The inclusion of nanoparticles or other polymers can reinforce the gel network, leading to a significant increase in the compressive modulus. nih.gov

Ionic Strength and pH: As with gel formation, the ionic strength and pH of the medium can modify the interactions within the gel network, thus altering its rheological profile. nih.gov

This tunability is crucial for tailoring the hydrogel for specific applications, where properties like stiffness, elasticity, and viscosity must be precisely controlled. mdpi.com

A key feature of some N-octyl-L-gluconamide-based hydrogels is their thixotropic behavior—a mechanically reversible, time-dependent sol-to-gel transition. rsc.orgrsc.org Thixotropic gels become fluid (sol) when subjected to mechanical stress, such as shaking or shearing, and then return to a semi-solid state (gel) upon removal of the stress. rsc.orgnih.gov

This behavior is a direct consequence of the non-covalent nature of the self-assembled network. The application of shear stress provides enough energy to disrupt the relatively weak hydrogen bonds and van der Waals forces holding the fibers together, causing the network to break down and the gel to flow. nih.gov Once the stress is removed, the fibers can re-associate through spontaneous self-assembly, reforming the three-dimensional network and restoring the gel's structure. nih.gov

Rheological studies can confirm thixotropy by observing the recovery of the storage modulus (G′) after a large deformation shear is applied and then stopped. nih.gov This property is particularly desirable for applications such as injectable biomaterials, where the material needs to flow through a syringe and then rapidly self-heal and solidify at the target site. rsc.orgnih.gov While simple N-alkyl-D-glucamides may not always show this behavior, chemical modifications, such as the introduction of a glycine (B1666218) linker, have been shown to induce thixotropic properties. researchgate.net

Molecular Self-Assembly Architectures

The macroscopic properties of N-octyl-L-gluconamide gels are a direct result of the specific microscopic and nanoscopic structures formed during molecular self-assembly. Electron microscopy studies have provided detailed insights into these architectures, revealing a hierarchical organization that begins at the molecular level.

At the nanoscale, N-octyl-L-gluconamide molecules self-assemble into long, entangled fibrous structures. A key driver for this assembly is the formation of intermolecular hydrogen bonds between the amide groups of adjacent molecules. researchgate.net This directional bonding, combined with the inherent chirality of the L-gluconamide headgroup, guides the molecules to pack in a helical fashion, resulting in the formation of twisted or helical fibers. researchgate.netresearchgate.net

In some cases, these primary helical fibers can further organize into more complex, higher-order structures. researchgate.net Detailed electron microscopy has revealed the formation of spectacular quadruple helices, where four individual helical ribbons wind around one another. researchgate.netresearchgate.net These ultrathin structures, with diameters on the order of 3.8 nm, are believed to exist in equilibrium with micellar disks. researchgate.net The precise arrangement within the quadruple helix is dictated by the electric interactions between the four constituent helices. researchgate.net This hierarchical assembly from single molecules to helical fibers and ultimately to multi-stranded helices is responsible for the creation of the robust, space-filling network required for effective solvent gelation.

| Structural Level | Description | Primary Driving Force(s) | Source |

|---|---|---|---|

| Molecular | Individual N-octyl-L-gluconamide molecules. | N/A | researchgate.net |

| Primary Assembly | Formation of helical fibers/ribbons. | Amide hydrogen bonding, chirality of the gluconamide (B1216962) headgroup. | researchgate.netresearchgate.net |

| Higher-Order Assembly | Winding of helical ribbons to form quadruple helices. | Inter-helix electric interactions. | researchgate.netresearchgate.net |

Equilibrium Between Helical Assemblies and Micellar Disks

In aqueous solutions, L-Gluconamide, N-octyl- demonstrates a complex equilibrium between helical fibrous structures and micellar disks. Research has shown that this compound can form ultrathin quadruple helices with a diameter of approximately 3.8 nm. researchgate.net The stability and formation of these helices are believed to be part of a dynamic equilibrium with micellar disk structures. researchgate.net This equilibrium suggests that the helical fibers may form from the aggregation or reorganization of smaller, disk-like micelles. The trapping of these quadruple helices is considered a consequence of this fine balance, where the system can transition between more ordered helical states and less ordered micellar aggregates depending on environmental conditions. researchgate.net A computer model of the N-octyl-d-gluconamide assembly illustrates a quadrupole micellar helix, providing a visual representation of this complex structure. acs.org

Bilayer Structure Formation: Head-to-Tail versus Tail-to-Tail Arrangements

The molecular geometry of L-Gluconamide, N-octyl-, which is amphipathic with a hydrophilic gluconamide head and a hydrophobic octyl tail, predisposes it to form bilayer structures in aqueous environments. nih.gov Amphiphiles with a cylindrical shape, like L-Gluconamide, N-octyl-, tend to pack into bilayers to minimize the unfavorable interaction between their hydrophobic tails and water. acs.orgnih.gov In these assemblies, the hydrophilic head groups are exposed to the aqueous phase, while the hydrophobic tails are sequestered in the interior. nih.gov

The specific arrangement within these bilayers is crucial for the formation of higher-order structures. An extended, all-trans conformation of the gluconamide head group facilitates strong intermolecular hydrogen bonding. acs.org This arrangement supports extended chains of hydrogen bonds between the amide moieties, which in turn encourages the formation of high-axial-ratio bilayer assemblies such as ribbons and tubes. acs.org This packing prevents the formation of highly curved micellar aggregates and enhances the stability of the resulting anisotropic structures. acs.org The orientation of molecules can be either head-to-tail or tail-to-tail, with the latter involving the interdigitation of the octyl chains to form a hydrophobic core, shielded by the hydrophilic gluconamide heads.

Formation of Nanometer-Sized Structures in Aqueous Environments

The self-assembly of L-Gluconamide, N-octyl- in water leads to a variety of well-defined nanostructures. A notable example is the formation of ultrathin quadruple helical fibers, which have a measured diameter of 3.8 nm. researchgate.net These structures are a result of the hierarchical assembly of individual molecules, first into bilayers and then into more complex helical ribbons that can entwine. acs.orgresearchgate.net The process is highly dependent on the molecular structure, where the combination of the chiral gluconamide headgroup and the hydrophobic tail dictates the final morphology. acs.org Similar glycolipids, such as n-octyl-beta-D-glucopyranoside, have also been shown to form non-spherical, prolate ellipsoid micelles in aqueous solutions, indicating a tendency for these types of molecules to form elongated nanostructures rather than simple spherical micelles. nih.gov

| Nanostructure Type | Typical Diameter | Formation Precursor | Source |

| Quadruple Helical Fibers | 3.8 nm | Micellar Disks / Bilayers | researchgate.net |

| Helical Ribbons | Variable | Bilayer Assemblies | acs.org |

| Tubular Micelles | Variable | Helical Ribbons | acs.org |

Elucidation of Supramolecular Chirality in Self-Assembled Systems

Supramolecular chirality arises when chiral molecules assemble into a larger, ordered structure, transferring their molecular-level asymmetry to the macroscopic scale. nih.govresearchgate.net In the case of L-Gluconamide, N-octyl-, the inherent chirality of the L-gluconamide headgroup is fundamental to the formation of chiral superstructures like helical ribbons and tubes. acs.org The presence and configuration of stereogenic centers in the molecule are intimately linked to the growth and stability of the self-assembled fibrillar networks. researchgate.net This phenomenon, where molecular chirality dictates the handedness of the resulting assembly, is a key principle in designing advanced chiroptical materials. nih.gov The self-assembly process represents a powerful method for amplifying molecular chirality into observable, macroscopic helical structures. acs.org

Formation of Tubular Micelles and Their Architectures

L-Gluconamide, N-octyl- is recognized as a tube-forming species. acs.org The formation of these tubular structures is a hierarchical process that often proceeds through helical ribbon intermediates. acs.org Initially, the molecules assemble into bilayers, which then twist due to the molecular chirality, forming helical ribbons. acs.org These ribbons can then self-associate or wind around one another to create more complex and stable multi-helical fibers or roll up to form nanotubes. acs.orgresearchgate.net These self-assembled tubes and helices have demonstrated significant stability, remaining intact for several months. acs.org The architecture of these tubular micelles is thus a direct consequence of the initial molecular packing and the propagation of chirality through non-covalent interactions.

Intermolecular Interactions Driving Self-Assembly Processes

The spontaneous organization of L-Gluconamide, N-octyl- into complex architectures is driven by a combination of non-covalent intermolecular forces. These include hydrophobic interactions, van der Waals forces between the octyl chains, and, most critically, hydrogen bonding involving the gluconamide headgroups.

Role of Amide Hydrogen Bonding Networks

Hydrogen bonding, particularly involving the amide functional groups, is a primary driving force in the self-assembly of L-Gluconamide, N-octyl-. The formation of helical fibers is directly attributed to the presence of amide hydrogen bonds. researchgate.net The gluconamide headgroup contains multiple hydroxyl (-OH) groups and an amide (-CONH-) group, all capable of participating in extensive hydrogen-bonding networks. An all-trans conformation in the head group is particularly favorable as it allows the hydroxyl groups to be involved in intermolecular hydrogen bonding while also supporting the formation of extended chains of hydrogen bonds between adjacent amide moieties. acs.org This strong, directional hydrogen bonding provides the necessary stability and order for the molecules to pack into well-defined bilayer ribbons, which are the precursors to the observed helical and tubular nanostructures. acs.org The control and directionality offered by these hydrogen-bonding networks are essential for guiding the hierarchical assembly process. nih.gov

Contributions of Hydrophobic Interactions

This sequestration of the hydrophobic tails is a crucial initial step that facilitates the organization of the hydrophilic headgroups, allowing for more specific interactions, such as hydrogen bonding, to take place. researchgate.net The strength of these hydrophobic associations can be modulated by factors like the length of the alkyl chain; longer chains generally lead to stronger hydrophobic interactions and more stable assemblies. mdpi.com In essence, the hydrophobic effect is the dominant nonspecific force that initiates the aggregation process, paving the way for the formation of the ordered, fibrillar networks characteristic of N-octyl-L-gluconamide gels. mdpi.comresearchgate.net

Influence of π-π Stacking Interactions

While π-π stacking is a significant organizing force in the self-assembly of many organic molecules, particularly those containing aromatic rings, it does not play a direct role in the supramolecular organization of N-octyl-L-gluconamide. nih.govnih.gov This is because the molecular structure of N-octyl-L-gluconamide lacks π-conjugated systems or aromatic moieties. The attractive, noncovalent interaction between aromatic rings, which is critical for the stability of aggregates in other gelators, is therefore absent. nih.gov

The self-assembly of N-octyl-L-gluconamide is instead predominantly governed by a combination of hydrogen bonding between the amide and hydroxyl groups of the gluconamide head, and the hydrophobic interactions of the octyl chains. researchgate.net Although π-π interactions are not a factor for this specific compound, understanding their role in other systems helps to highlight the relative importance of the hydrogen bonding and hydrophobic forces that do drive its gelation. nih.gov

Effects of External Additives (e.g., Urea (B33335), Metal Ions) on Micelle Formation and Supramolecular Organization

External additives can significantly modulate the self-assembly behavior of N-octyl-L-gluconamide by altering solvent properties or by interacting directly with the amphiphile.

Urea: The addition of urea to aqueous solutions of N-octyl-L-gluconamide generally acts to destabilize the self-assembled structures. Urea is a well-known denaturant that disrupts the structure of water, thereby increasing the solubility of nonpolar substances like the octyl chain. researchgate.netresearchgate.net This enhanced solubility of the hydrophobic tail disfavors aggregation, leading to an increase in the critical micelle concentration (CMC). researchgate.netnih.gov

Furthermore, urea can interact directly with the polar headgroups at the micelle surface, replacing water molecules in the hydration layer. researchgate.netnih.gov Since urea is larger than water, this increases the effective surface area per headgroup, leading to greater steric repulsion. nih.gov This effect often induces a morphological transition in the aggregates, favoring the formation of smaller, more globular micelles over larger, elongated or fibrillar structures. researchgate.netnih.gov

| Parameter | Effect of Increasing Urea Concentration | Underlying Mechanism |

|---|---|---|

| Critical Micelle Concentration (CMC) | Increases | Increased solubility of hydrophobic tails in the urea-water mixture. researchgate.net |

| Micelle Aggregation Number | Decreases | Increased headgroup repulsion and destabilization of larger aggregates. nih.gov |

| Micelle Shape | Transition from elongated/fibrillar to smaller, globular structures | Increased effective headgroup area due to urea interaction at the micelle surface. nih.gov |

| Gel Stability | Decreases | Disruption of both hydrophobic interactions and the hydrogen-bonding network. researchgate.net |

Metal Ions: The influence of metal ions on the self-assembly of the non-ionic N-octyl-L-gluconamide is less direct than for charged surfactants. However, ions can still exert effects through their interactions with the solvent or the gluconamide headgroup. Certain ions can alter the bulk water structure, which may indirectly affect the strength of the hydrophobic interactions. Additionally, the multiple hydroxyl groups on the gluconamide head could potentially form weak coordination complexes with specific metal ions. Such interactions could cross-link adjacent fibers or alter the packing of molecules within an aggregate, potentially strengthening the gel network, a phenomenon observed in some polysaccharide systems. mdpi.com For example, some metal ions have been shown to accelerate the fibril assembly in other biomolecular systems. researchgate.net The specific impact would be highly dependent on the type and concentration of the metal ion .

Advanced Spectroscopic and Microscopic Characterization of L Gluconamide, N Octyl Supramolecular Assemblies

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, conformation, and dynamics of molecules in the solid state. It provides detailed insights into the local environment of specific atomic nuclei, making it invaluable for studying the supramolecular assemblies of L-Gluconamide, N-octyl-.

L-Gluconamide, N-octyl- is known to exhibit polymorphism, meaning it can exist in different solid-state crystalline forms. These polymorphs, such as GA I, GA II, and GA III, possess distinct molecular conformations and packing arrangements, which can be elucidated using solid-state NMR.

Conformational studies of different solid modifications of N-octyl-D-gluconamide have been successfully performed using advanced NMR techniques. researchgate.net By utilizing samples with a single ¹⁵N label and natural abundance of ¹³C, researchers can investigate the unique conformational signatures of each polymorphic form. researchgate.net Techniques like Rotational Echo Double Resonance (REDOR) allow for the measurement of multiple carbon-nitrogen internuclear distances, which serve as precise constraints for defining the three-dimensional structure of the molecule within the crystal lattice. researchgate.net These analyses have revealed significant differences in the torsion angles of the gluconamide (B1216962) headgroup and the arrangement of the octyl chain among the polymorphs GA II and GA III. researchgate.net

Rotational Echo Double Resonance (REDOR) is a key solid-state NMR experiment used to measure heteronuclear dipolar couplings, which are directly related to the distance between the coupled nuclei. nih.gov The technique reintroduces the dipolar coupling that is normally averaged out by magic-angle spinning (MAS), allowing for precise distance measurements. nih.gov

In the study of L-Gluconamide, N-octyl- assemblies, ¹⁵N-¹³C REDOR is particularly effective. By selectively labeling the amide nitrogen with ¹⁵N, its distances to neighboring ¹³C atoms at natural abundance can be determined. researchgate.net This approach provides a set of intramolecular distance restraints that can be used to define the molecular conformation with high accuracy. researchgate.net The REDOR experiment measures the dephasing of the ¹³C signal caused by the dipolar coupling to the nearby ¹⁵N nucleus. The extent of this dephasing is a function of the internuclear distance and the duration of the experiment. nih.gov This method has been used to measure up to six C,N distances in distinct solid forms of N-octyl-D-gluconamide from a single selectively labeled sample. researchgate.net Such measurements are crucial for differentiating between polymorphic structures and understanding the packing forces in the supramolecular assembly. researchgate.netmdpi.com

¹³C solid-state NMR is a valuable tool for investigating the molecular-level changes that occur during the formation of supramolecular gels. The gel state is an intermediate phase between a solid and a liquid, often characterized by a fibrous network of self-assembled gelator molecules that immobilize the solvent.

Studies on low molecular mass gelators using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR provide insight into the intermolecular interactions, primarily hydrogen bonding, that drive gelation. aalto.fi In some systems, the ¹³C NMR signals show no significant changes in chemical shift between the solution, solid, and gel states, suggesting that strong intramolecular hydrogen bonding present in the solution state persists in the aggregated solid and gel states. aalto.fi For L-Gluconamide, N-octyl-, the carbonyl carbon of the amide group is a key probe for hydrogen bonding. Its ¹³C NMR signal typically appears around 173-175 ppm. smolecule.com Changes in the chemical shift or line width of this peak during the transition from solution to gel can indicate changes in the hydrogen-bonding environment of the amide functionality, which is critical for the self-assembly process.

Solid-state NMR relaxation time measurements provide quantitative information about molecular dynamics within supramolecular assemblies. mdpi.com The spin-lattice relaxation time in the laboratory frame (T₁) and the rotating frame (T₁ρ) are sensitive to molecular motions on different timescales. nih.gov

T₁ (Spin-Lattice Relaxation Time): T₁ is sensitive to rapid molecular motions, typically in the MHz frequency range. researchgate.net Measurements of ¹³C T₁ (T₁C) can reveal the mobility of different segments of the L-Gluconamide, N-octyl- molecule. For instance, the carbons in the flexible octyl tail are expected to have different T₁ values compared to the more rigid carbons in the gluconamide headgroup. mdpi.com

T₁ρ (Spin-Lattice Relaxation Time in the Rotating Frame): T₁ρ probes slower molecular motions, in the kHz range. researchgate.net This parameter is particularly useful for characterizing the slower, larger-scale motions of the polymer-like chains or assemblies within the gel network. mdpi.comresearchgate.net

By measuring these relaxation times at various temperatures, the activation energies for different molecular motions can be determined. mdpi.com A decrease in relaxation time values generally corresponds to an increase in molecular mobility, providing a detailed picture of the dynamic behavior of the self-assembled structures. researchgate.net

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline materials. It provides precise information on bond lengths, bond angles, and crystal packing.

When suitable single crystals can be grown, single crystal X-ray diffraction (SXRD) offers an unambiguous determination of the molecular and crystal structure. researchgate.net For amphiphilic molecules like L-Gluconamide, N-octyl-, SXRD reveals how the hydrophilic gluconamide headgroups and hydrophobic octyl tails are organized in the solid state.

Studies on closely related N-octyl-D-gluconamide analogues have shown that these compounds often crystallize in the orthorhombic crystal system. smolecule.com The detailed structural information obtained from SXRD is critical for understanding the hydrogen-bonding networks and van der Waals interactions that govern the self-assembly into well-defined supramolecular architectures. researchgate.net It has been observed that the asymmetric unit of the crystal can contain two crystallographically independent molecules that adopt notably different conformations, highlighting the conformational flexibility of the molecule. smolecule.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimension (a) | ~5.45 Å |

| Unit Cell Dimension (b) | ~16.66 Å |

| Unit Cell Dimension (c) | ~36.90 Å |

Powder X-ray Diffraction for Characterization of Amorphous and Ordered Assemblies

Powder X-ray Diffraction (XRPD) is a fundamental technique for distinguishing between ordered crystalline structures and disordered amorphous states in the solid forms of L-Gluconamide, N-octyl-. improvedpharma.comusp.org The method relies on the principle that a crystalline material, with its long-range periodic arrangement of molecules, will diffract X-rays at specific angles, producing a characteristic pattern of sharp peaks known as Bragg reflections. usp.org In contrast, an amorphous solid lacks this long-range order, resulting in a diffuse scattering pattern, often characterized by one or more broad humps or halos. improvedpharma.com

For L-Gluconamide, N-octyl-, XRPD can be instrumental in:

Identifying Polymorphs: Different crystalline forms (polymorphs) of L-Gluconamide, N-octyl-, which may arise from different self-assembly conditions, will each produce a unique "fingerprint" XRPD pattern. improvedpharma.com The X-ray structure for at least one crystalline modification has been reported. researchgate.net

Assessing Degree of Crystallinity: In samples that are mixtures of crystalline and amorphous material, XRPD can be used to estimate the relative proportions of each phase. usp.org

Analyzing Amorphous Structure: Even in the absence of sharp peaks, the diffuse halo of an amorphous L-Gluconamide, N-octyl- sample contains valuable information about the short-range order. icdd.comnih.gov The position of the halo can be related to characteristic intermolecular distances within the disordered assembly. icdd.com

The interpretation of XRPD patterns allows for a foundational understanding of the molecular packing within the supramolecular assemblies.

| Feature | Ordered (Crystalline) Assembly | Amorphous Assembly |

| XRPD Pattern | Characterized by sharp, well-defined diffraction peaks at specific 2θ angles. | Displays a broad, diffuse halo with no distinct peaks. improvedpharma.com |

| Molecular Arrangement | Molecules are arranged in a regular, repeating three-dimensional lattice (long-range order). | Molecules lack a periodic arrangement and exhibit only localized or short-range order. nih.gov |

| Information Derived | Unit cell dimensions, crystal system, and molecular packing information. | Average intermolecular distances and degree of local ordering. icdd.com |

Electron Microscopy

Electron microscopy techniques offer direct visualization of the nanoscale and microscale morphologies of L-Gluconamide, N-octyl- assemblies, providing unparalleled detail of their structure.

Transmission Electron Microscopy (TEM) is a powerful tool for imaging the fine structure of self-assembled L-Gluconamide, N-octyl- aggregates. Research has shown that this molecule self-assembles into intricate fibrous networks, which are the basis for its gelating properties. researchgate.net TEM studies have been crucial in revealing that these fibers are often helical in nature. researchgate.net

Detailed TEM analysis of L-Gluconamide, N-octyl- has identified the formation of ultrathin quadruple helices with diameters on the order of 3.8 nm. researchgate.net These structures are believed to form through a hierarchical process where hydrogen bonds between the amide groups drive the initial linear aggregation, and chirality dictates the subsequent twisting into well-defined helical ribbons. researchgate.netresearchgate.net These ribbons can then intertwine to form more complex, multi-stranded fibers. researchgate.net

| Morphological Feature | Description | Typical Dimensions |

| Helical Ribbons | Primary self-assembled structures formed through hydrogen bonding and chiral interactions. | Nanometer-scale width. |

| Quadruple Helices | Complex fibers formed by the intertwining of four helical ribbons. researchgate.net | Diameter of approximately 3.8 nm. researchgate.net |

| Fiber Bundles | Larger aggregates or networks formed by the association of multiple helical fibers. | Variable, extending into the micrometer scale. |

While TEM provides high-resolution images of the internal structure of thin samples, Scanning Electron Microscopy (SEM) is employed to visualize the three-dimensional surface topography of the larger supramolecular superstructures formed by L-Gluconamide, N-octyl-. researchgate.net SEM is particularly useful for examining xerogels (gels from which the solvent has been removed), where it can reveal the macroscopic network architecture responsible for gelation.

SEM imaging can provide key information on:

The texture and surface features of the aggregated fibrous bundles.

The size and distribution of larger assemblies that are formed from the primary helical fibers.

By providing a detailed view of the microscale architecture, SEM complements TEM data to build a more complete picture of the hierarchical self-assembly process.

Atomic Force Microscopy (AFM) for Surface Morphologies and Molecular Rearrangements

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to map the surface topography of L-Gluconamide, N-octyl- assemblies at the nanometer scale. mdpi.comnih.gov Unlike electron microscopy, AFM can be performed on samples in air or even in a liquid environment, allowing for the study of these supramolecular structures under near-native conditions. mdpi.com

An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. mdpi.com By monitoring the deflection of the cantilever, a detailed three-dimensional topographical map is generated. researchgate.netespublisher.com This allows for:

High-Resolution Imaging: Visualization of individual nanofibers, their helical pitch, and their arrangement on a substrate.

Surface Roughness Analysis: Quantifying the texture of films or coatings made from L-Gluconamide, N-octyl-. espublisher.com

Mechanical Properties: Through techniques like nanoindentation, AFM can probe the elastic modulus and other mechanical properties of the nanofibers. nih.gov

Observing Molecular Rearrangements: By imaging the same area over time, AFM can potentially track dynamic processes such as fiber growth or rearrangements on a surface.

| Parameter | Information Obtained via AFM |

| Topography | Provides a 3D map of the surface, revealing the height, width, and shape of individual fibers and aggregates. researchgate.net |

| Phase Imaging | Maps variations in material properties like adhesion and viscoelasticity across the surface. |

| Force Spectroscopy | Measures mechanical properties such as stiffness and elasticity of the supramolecular structures. nih.gov |

Optical Microscopy (e.g., Differential Interference Contrast (DIC) Mode) for Gel Solutions

Differential Interference Contrast (DIC) microscopy is an optical technique that enhances the contrast of unstained, transparent samples. wikipedia.orgnih.gov It works by converting gradients in the optical path length across the sample into differences in light intensity. nih.gov This creates a pseudo-three-dimensional image with a shadowed appearance that highlights edges, boundaries, and gradients in density. wikipedia.org For L-Gluconamide, N-octyl- gels, DIC is particularly useful for visualizing:

The formation and structure of the gel network within the solvent.

The presence of larger fibrous aggregates or spherulitic domains.

The behavior of the gel in response to stimuli, such as temperature changes, in real-time.

DIC allows for the non-invasive observation of the gel's macroscopic structure in its hydrated state, bridging the gap between nanoscale characterization and the bulk properties of the material. nih.gov

Surface Characterization Techniques

The behavior of L-Gluconamide, N-octyl- at interfaces is critical to its function in forming stable assemblies and gels. Various surface characterization techniques can be employed to understand these interfacial properties. Beyond the imaging capabilities of SEM and AFM, other methods provide quantitative data on surface activity.

One relevant technique is the measurement of surface tension . For amphiphilic molecules like L-Gluconamide, N-octyl-, surface tension measurements of their solutions can determine properties such as the critical aggregation concentration and the effectiveness of the molecule at reducing surface tension at the air-water interface. nih.gov This provides insight into the initial stages of self-assembly and the thermodynamic driving forces involved. Analysis of surface tension isotherms can also yield information about the orientation and packing of molecules at the interface. nih.gov

Surface Tension Measurements

Surface tension analysis is fundamental to characterizing the surface activity of surfactants like L-Gluconamide, N-octyl-. By measuring the surface tension of aqueous solutions across a range of concentrations, key parameters governing the amphiphile's behavior at the air-water interface can be determined. The resulting data, when plotted as surface tension versus the logarithm of the concentration, typically show a sharp inflection point. This point is identified as the critical micelle concentration (CMC), the concentration at which surfactant monomers begin to self-assemble into micelles. scispace.com

The effectiveness of a surfactant in reducing the surface tension of water is quantified by the surface tension value at the CMC (γcmc). scispace.com For sugar-based surfactants, γcmc is influenced by the molecular structure, including the size of the polar head group and the length of the alkyl chain. scispace.com The Gibbs adsorption equation can be applied to these measurements to calculate the maximum surface excess concentration (Γmax), which represents the maximum packing density of the molecules at the interface, and subsequently, the minimum area occupied by each molecule (Amin).

Table 1: Representative Surface Activity Parameters for Sugar-Based Surfactants Note: This table provides illustrative data for analogous sugar-based surfactants to demonstrate the typical parameters obtained from surface tension measurements.

| Parameter | Description | Typical Value Range |

|---|---|---|

| CMC (Critical Micelle Concentration) | Concentration at which micelles begin to form. | 0.1 - 10 mM |

| γcmc (Surface Tension at CMC) | Effectiveness of the surfactant in lowering surface tension. | 25 - 40 mN/m |

| Γmax (Maximum Surface Excess) | Maximum concentration of surfactant at the air-water interface. | 2.0 - 4.0 x 10-6 mol/m2 |

| Amin (Minimum Area per Molecule) | The smallest area a single surfactant molecule occupies at the interface. | 40 - 80 Å2/molecule |

Surface-Screening Tests (e.g., Wetting, Dispersion, Foaming, Emulsification)

The amphiphilic nature of L-Gluconamide, N-octyl-, arising from its hydrophilic gluconamide head and hydrophobic octyl tail, imparts a range of valuable surfactant properties. smolecule.com These properties are evaluated through standardized surface-screening tests to determine its suitability for various applications, such as detergents, cosmetics, and emulsifiers. scispace.com

Wetting: Wetting tests assess the ability of a surfactant solution to spread over a solid surface. The efficiency of L-Gluconamide, N-octyl- as a wetting agent would be determined by measuring the contact angle of its aqueous solution on a hydrophobic surface; a lower contact angle indicates superior wetting.

Dispersion: As a dispersant, the compound's ability to facilitate the suspension of solid particles in a liquid medium is evaluated. This involves observing the stability of a suspension containing an insoluble powder with and without the addition of the surfactant.

Foaming: Foaming properties are characterized by the volume and stability of foam produced when a solution is agitated. The Ross-Miles method is a common technique used to measure foam height initially and after a set period, indicating both foamability and foam stability.

Emulsification: The capacity of L-Gluconamide, N-octyl- to stabilize an emulsion (a mixture of two immiscible liquids, like oil and water) is a critical parameter. This is tested by preparing an oil-in-water emulsion and monitoring its stability over time, observing for any phase separation.

Light Scattering Techniques (Static and Dynamic) for Micelle Formation and Structure Elucidation

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are powerful, non-invasive techniques used to investigate the properties of micelles formed by L-Gluconamide, N-octyl- in solution above its CMC.

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by the micelles. This information is used to determine:

The weight-average molecular weight (Mw) of the micelles.

The radius of gyration (Rg), which provides information about the size and shape of the micellar assembly.

The second virial coefficient (A2), which describes the interactions between the micelles and the solvent.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in scattered light intensity. These fluctuations are caused by the Brownian motion of the micelles. DLS is used to determine:

The hydrodynamic radius (Rh) of the micelles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the micelle.

The size distribution of the micellar population, indicating whether the micelles are monodisperse (uniform in size) or polydisperse.

Together, SLS and DLS data allow for the detailed characterization of micellar structures, such as spherical, ellipsoidal (prolate or oblate), or cylindrical (rod-like) shapes.

Table 2: Parameters Determined by Light Scattering for Micelle Characterization

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| Static Light Scattering (SLS) | Weight-Average Molecular Weight (Mw) | Average mass of the micelles; allows calculation of aggregation number. |

| Radius of Gyration (Rg) | Information on micelle size and shape. | |

| Second Virial Coefficient (A2) | Describes micelle-solvent interactions. | |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Effective size of the micelle in solution. |

| Polydispersity Index (PDI) | Provides a measure of the width of the size distribution. |

Mass Spectrometry in the Context of Gluconoylation Studies in Proteins

Mass spectrometry is a critical tool for identifying and characterizing a post-translational modification known as gluconoylation, where a gluconoyl moiety is attached to a protein. researchgate.netacs.org This modification has been frequently observed at the N-terminus of recombinant proteins expressed in Escherichia coli, particularly those with an N-terminal histidine-tag. researchgate.netgrafiati.com

The modification arises from the spontaneous reaction of the metabolite 6-phosphogluconolactone with the free N-terminal amine of a protein. researchgate.net Subsequent cleavage of the phosphate group by cellular phosphatases results in the final gluconoylated protein. researchgate.net

Mass spectrometry detects this modification by identifying a specific mass shift in the protein or its peptides. The addition of a gluconoyl group results in a mass increase of +178 Da. Tandem mass spectrometry (MS/MS) experiments are then used to pinpoint the exact site of modification. By fragmenting the modified peptide and analyzing the resulting product ions, researchers can confirm that the mass addition is located on the N-terminal amino acid.

LC-MS (ESI) and Elemental Analysis for Compound Characterization

Liquid Chromatography-Mass Spectrometry with an Electrospray Ionization source (LC-MS (ESI)) is a highly sensitive and selective technique for the characterization and purity assessment of L-Gluconamide, N-octyl-.

In this method, the compound is first passed through a liquid chromatography (LC) column, which separates it from any impurities based on its physicochemical properties. The eluate from the LC column is then introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight measurement. The high resolution of modern mass spectrometers allows for the determination of the elemental formula. Tandem MS (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that confirms the compound's structure.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the pure compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₄H₂₉NO₆) to confirm the compound's elemental composition and purity.

Table 3: Elemental and Mass Spectrometry Data for L-Gluconamide, N-octyl-

| Analysis | Parameter | Theoretical Value |

|---|---|---|

| Elemental Analysis | Carbon (C) | 54.70% |

| Hydrogen (H) | 9.51% | |

| Nitrogen (N) | 4.56% | |

| Oxygen (O) | 31.23% | |

| Mass Spectrometry | Molecular Formula | C₁₄H₂₉NO₆ |

| Molecular Weight (Monoisotopic) | 307.1995 g/mol |

Theoretical and Computational Investigations of L Gluconamide, N Octyl Systems

Molecular Modeling of Self-Assembly Pathways and Resultant Structures

Molecular modeling has been pivotal in understanding how individual molecules of N-octyl-D-gluconamide spontaneously organize into complex, ordered supramolecular structures. Early research identified that this compound forms helical fibers, a process driven primarily by hydrogen bonds between the amide groups of adjacent molecules. researchgate.net

Detailed electron microscopy and computer modeling have revealed that these fibers can further entwine to form more complex arrangements. A notable structure observed is a quadruple helix, where four individual ribbons or fibers wind around each other. researchgate.netresearchgate.net These ultrathin helices have a diameter of approximately 3.8 nm. researchgate.net The chirality inherent in the L-gluconamide headgroup is crucial, dictating the handedness and stability of the resulting helical assemblies. researchgate.net While hydrogen bonding is the primary driving force, weaker intermolecular forces, such as van der Waals interactions between the octyl chains, also play a significant role in the packing and stability of the final structures. researchgate.netresearchgate.net

| Structural Level | Description | Key Driving Forces | Reported Dimensions | Source |

|---|---|---|---|---|

| Primary Assembly | Formation of individual fibers/ribbons. | Intermolecular amide hydrogen bonds. | Not specified. | researchgate.net |

| Secondary Assembly | Entwining of four separate ribbons to form a quadruple helix. | Hydrogen bonding, electrostatic interactions between helices. | Diameter of approx. 3.8 nm. | researchgate.net |

Density Functional Theory (DFT) for Studies of Crystal Growth and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as orbital energies, dipole moments, and bond gap energies, which provide valuable information on molecular reactivity. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity. nih.govscispace.com While specific DFT studies detailing the electronic properties of L-Gluconamide, N-octyl- are not extensively published, the methodology is well-suited for such analysis.

In the context of material properties, computational methods have been applied to understand its crystal growth. Monte Carlo molecular simulations, a different but related computational technique, were used to examine the interaction of water as a solvent on specific crystal faces of N-n-octyl-D-gluconamide. rsc.org The study found that a favorable, or strong, interaction energy between the solvent and a crystal face corresponds to slower growth on that face. This is because solvent molecules can effectively block sites for incoming solute molecules. rsc.org The calculated interaction energies were in good agreement with experimentally observed contact angles, validating the simulation's findings. rsc.org

| Crystal Face | Observed Growth Rate in Water | Simulated Solvent Interaction | Interpretation | Source |

|---|---|---|---|---|

| (011) | Slow | Favorable / Strong | Strong solvent binding inhibits crystal growth. | rsc.org |

| Other Faces | Faster | Less Favorable / Weaker | Weaker solvent interaction allows for more rapid crystal growth. | rsc.org |

Simulation of Molecular Interactions and Assembly Dynamics

Simulations provide a dynamic view of molecular interactions that govern the self-assembly process. Techniques like Molecular Dynamics (MD) and Monte Carlo (MC) simulations can model the behavior of molecules over time, revealing pathways of assembly and the nature of intermolecular forces.

For N-n-octyl-D-gluconamide, MC simulations have been used to probe the specific interactions between water and the crystal surfaces at an atomic level. rsc.org These simulations revealed that on the slow-growing (011) face, water molecules are incorporated into distinct pocket-like grooves. rsc.org This indicates that the slow growth is not due to a general, non-specific interaction, but rather to strong and highly specific binding of water at these particular sites. rsc.org

While detailed MD simulations focused solely on the assembly dynamics of N-octyl-gluconamide are not widely reported, the technique has been extensively used for analogous amphiphilic molecules containing alkyl chains and sugar-like headgroups. nih.govnorthwestern.edu For example, simulations of octanoylated hyaluronic acid show that the octyl chains spontaneously insert into hydrophobic regions of membranes, anchoring the molecule to the surface. nih.gov Such simulations track the kinetics of assembly and assess the structural stability of the resulting aggregates, providing a powerful complement to static modeling. nih.govnorthwestern.edu

Analysis of Hydrogen Bonding Capacity and Interactions with Water/Ice

The molecular structure of L-Gluconamide, N-octyl-, with its multiple hydroxyl groups and an amide linkage, confers a significant capacity for forming hydrogen bonds. This is a defining feature of its chemical behavior.

Role in Self-Assembly : As established, the primary force driving the self-assembly of N-octyl-gluconamide into fibers is the formation of intermolecular hydrogen bonds between the amide N-H and C=O groups. researchgate.net

Interactions with Water : The gluconamide (B1216962) headgroup readily forms hydrogen bonds with water molecules. Simulations of its crystal surfaces in water show strong, specific hydrogen bonds forming, particularly in surface grooves that can accommodate water molecules. rsc.org

Crystalline H-Bond Networks : In the solid state, gluconamides are known to form extensive hydrogen-bonded networks. nih.gov X-ray crystallography of similar compounds reveals a high density of hydrogen bonds, with typical O···O distances between hydroxyl groups ranging from 2.69 Å to 2.81 Å and amide-related N···O distances of approximately 2.80 Å. nih.gov This extensive network is analogous to the hydrogen-bonding patterns found in proteins. researchgate.net

Interaction with Ice : Its ability to interact strongly with water via hydrogen bonding is fundamental to its function as an ice recrystallization inhibitor. The molecule is believed to adsorb to the surface of ice crystals, integrating into the quasi-liquid layer at the ice-water interface and disrupting the normal growth process. mdpi.com

| Bond Type | Interacting Groups | Typical Distance (Å) | Source |

|---|---|---|---|

| O-H···O | Hydroxyl to Hydroxyl | 2.69 – 2.81 | nih.gov |

| N-H···O | Amide to Amide | ~2.80 | nih.gov |

Application of Theories of Ice Recrystallization (e.g., Ostwald Ripening, Grain Boundary Migration)

Ice recrystallization is a process where, during frozen storage, larger ice crystals grow at the expense of smaller ones, which can be damaging in cryopreservation. The main mechanisms driving this are Ostwald ripening and grain boundary migration. N-alkyl-D-gluconamides, including N-octyl-D-gluconamide, are recognized as a class of highly effective ice recrystallization inhibitors (IRIs). mdpi.com

The accepted theory for how small-molecule IRIs like N-octyl-gluconamide function is through surface adsorption. The molecule, with its distinct hydrophilic (gluconamide) and hydrophobic (octyl) parts, adsorbs to the surface of ice crystals. By pinning the surface, it inhibits further growth. This directly counters the mechanisms of recrystallization:

Inhibition of Ostwald Ripening : This process involves the melting of smaller, higher-energy crystals and the deposition of that water onto larger, lower-energy crystals. By binding to the surface of all ice crystals, N-octyl-gluconamide inhibits both the melting and growth processes, effectively stopping this mass transfer.

Inhibition of Grain Boundary Migration : This involves the movement of the boundary between adjacent ice crystals (grains). IRIs adsorbed at these grain boundaries act as pinning points, preventing the boundary from moving and the crystals from merging and growing.

The efficacy of N-octyl-gluconamide as an IRI highlights the importance of its amphiphilic structure. The delicate balance between the hydrophobic tail and the hydrogen-bonding headgroup is critical for its activity. mdpi.com Modifying this balance, for example by adding a highly polar sodium phosphonate (B1237965) group to the octyl chain, was found to decrease its IRI activity significantly, underscoring the specific structural requirements for effective ice surface interaction. mdpi.comresearchgate.net

| Compound | Modification | IRI Activity (IC50 Value) | Source |

|---|---|---|---|

| N-octyl gluconamide | None | 0.09 mM | mdpi.com |

| Sodium phosphonate derivative of N-octyl gluconamide | Sodium phosphonate added to the terminal carbon of the octyl chain. | 21 mM | mdpi.com |

Research Applications in Advanced Materials Science

Development of Stimuli-Responsive Materials Utilizing L-Gluconamide, N-octyl-

The self-assembly of molecules like N-octyl-L-gluconamide is governed by non-covalent interactions, such as hydrogen bonding and hydrophobic forces, which can be sensitive to changes in the surrounding environment. researchgate.net This sensitivity forms the basis for creating stimuli-responsive or "smart" materials that change their properties in response to external triggers like pH, temperature, or light. researchgate.netresearchgate.net While research on N-octyl-L-gluconamide itself is specific, studies on analogous gluconamide-based structures demonstrate the potential of this molecular class in creating advanced responsive systems.

For example, research on other amphiphilic gluconamide-tailored molecules has led to the development of hydrogels that exhibit responses to multiple stimuli, including temperature, anions, light, and mechanical stress. nih.gov These gels are formed through the self-assembly of the molecules into fibrillar networks. nih.gov The responsiveness stems from the disruption or alteration of these non-covalent networks by the external stimulus.

The fundamental principles of stimuli-responsive behavior in polymeric systems can be applied to materials incorporating N-octyl-L-gluconamide.

pH-Responsive Behavior : The hydrogen-bonding network of the gluconamide (B1216962) headgroups can be sensitive to pH changes. In acidic or basic conditions, protonation or deprotonation of functional groups can alter the hydrogen-bonding patterns, leading to a change in the material's structure, such as swelling or shrinking of a hydrogel. mdpi.commdpi.com This behavior is crucial for applications where a response is needed in specific pH environments. mdpi.com

Temperature-Responsive Behavior : The solubility of amphiphiles like N-octyl-L-gluconamide in water is often temperature-dependent. This can be exploited to create thermoresponsive materials. Polymers incorporating such molecules can exhibit a lower critical solution temperature (LCST), where the material undergoes a phase transition from soluble to insoluble as the temperature is raised above a certain point. nih.gov This transition is often reversible and can be tuned by altering the molecular structure. nih.gov

The table below summarizes the types of stimuli and the corresponding response mechanisms that could be engineered into materials based on N-octyl-L-gluconamide derivatives.

| Stimulus | Potential Response Mechanism | Resulting Material Property Change |

| pH | Alteration of hydrogen bonding via protonation/deprotonation of headgroups. mdpi.commdpi.com | Swelling/collapse, change in solubility, release of encapsulated cargo. mdpi.com |

| Temperature | Disruption of hydrophobic interactions and hydrogen bonds, leading to phase transition (LCST). nih.gov | Gel-sol transition, change from transparent to opaque, altered drug release profile. nih.gov |

| Light | (Requires functionalization with a photo-responsive group) Isomerization of the photo-responsive moiety, disrupting the self-assembled structure. nih.gov | Change in shape, viscosity, or color. |

| Ions | Specific ion-binding to the gluconamide headgroup, altering the aggregation behavior. nih.gov | Change in gel stability or viscosity. |

Applications in Sensor Technologies and Liquid Crystalline Materials

The ability of N-alkyl gluconamides to self-assemble into ordered structures extends to the formation of liquid crystalline phases. york.ac.uk Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. The combination of a hydrophilic carbohydrate head and a hydrophobic alkyl tail in N-octyl-L-gluconamide promotes the formation of these mesophases. york.ac.uk

Research has shown that related n-alkyl pyranosides can form various lyotropic liquid crystal phases (phases formed in the presence of a solvent like water). For instance, n-octyl β-D-glucopyranoside, a structurally similar compound, exhibits multiple liquid crystalline phases as the water concentration is varied. nih.gov These phases are characterized by their distinct structural arrangements. nih.gov

| Liquid Crystal Phase | Structural Arrangement |

| Lamellar (L) | Molecules are arranged in bilayers separated by layers of water. nih.govnih.gov |

| Hexagonal (H) | Cylindrical micelles are packed into a hexagonal lattice. nih.govnih.gov |

| Cubic (C) | Spherical micelles or a bicontinuous structure are arranged on a cubic lattice. nih.govnih.gov |

The transitions between these phases are dependent on factors like concentration and temperature, which can be mapped out in a phase diagram. nih.gov The ordered yet dynamic nature of these liquid crystalline phases makes them suitable for sensor applications. The introduction of an analyte can disrupt the delicate balance of intermolecular forces, causing a detectable change in the liquid crystal's structure or optical properties. For example, the binding of a target molecule to the surface of the liquid crystal phase could trigger a macroscopic optical transition, providing a visual signal for detection.

Role as Viscosity Modifiers in Material Formulations

The self-assembling nature of N-octyl-L-gluconamide in aqueous solutions directly influences the rheological (flow) properties of the formulation. As an amphiphile, it forms aggregates like micelles above a certain concentration, and these aggregates can significantly increase the viscosity of the solution. cerealsgrains.org This makes it a potential candidate for use as a thickening agent or viscosity modifier in various material formulations.

The rheological behavior of such solutions is typically non-Newtonian, meaning their viscosity changes with the applied shear rate. mdpi.com At low shear rates, the aggregates can form an entangled network, resulting in high viscosity. As the shear rate increases, this network can be disrupted, causing the viscosity to decrease (a phenomenon known as shear thinning). mdpi.com

Several factors can influence the viscosity of a solution containing N-octyl-L-gluconamide:

Concentration : Increasing the concentration of the amphiphile leads to the formation of more and larger aggregates, dramatically increasing the viscosity. cerealsgrains.org

Temperature : Temperature can affect both the solubility of the amphiphile and the shape and size of the aggregates, leading to complex changes in viscosity.

Additives : The presence of salts or other molecules can alter the interactions between the amphiphile headgroups, influencing aggregate structure and, consequently, the solution's rheology.

The table below illustrates the expected impact of these parameters on the viscosity of an N-octyl-L-gluconamide solution, based on general principles of polymer and surfactant rheology. cerealsgrains.orgmdpi.com

| Parameter | Effect on Molecular Assembly | Expected Impact on Viscosity |

| Increasing Concentration | Promotes formation of larger, more entangled aggregates (e.g., wormlike micelles). | Exponential increase. |

| Increasing Temperature | May disrupt hydrogen bonding and alter micelle shape/size. | Can increase or decrease depending on the specific phase behavior. |

| Increasing Shear Rate | Aligns and breaks down the network of aggregates. | Decrease (Shear thinning). |

Stabilization of Emulsions and Enhancement of Hydrophobic Compound Solubility

As an amphiphilic molecule, N-octyl-L-gluconamide functions as a surfactant. This property is directly applicable to the stabilization of emulsions (mixtures of immiscible liquids like oil and water) and for increasing the solubility of hydrophobic (water-insoluble) compounds in aqueous media.

In an emulsion, N-octyl-L-gluconamide molecules accumulate at the oil-water interface. Their hydrophobic octyl tails orient into the oil phase, while the hydrophilic gluconamide heads remain in the water phase. This forms a stabilizing layer around the oil droplets, preventing them from coalescing and separating.

For solubilization, N-octyl-L-gluconamide forms micelles in water above its critical micelle concentration (CMC). These micelles have a hydrophobic core composed of the octyl tails and a hydrophilic outer shell of gluconamide headgroups. nih.gov Poorly water-soluble compounds can be partitioned into this hydrophobic core, effectively dissolving them in the aqueous solution. nih.govnih.gov This mechanism is crucial in various research and industrial formulations where incorporating hydrophobic substances into water-based systems is necessary.

Studies on Detergency and Membrane Protein Solubilization Mechanisms for Research Purposes

In biochemical and cell biology research, a key application for nonionic amphiphiles is their use as detergents to extract and solubilize membrane proteins from their native lipid bilayer environment. sigmaaldrich.com N-octyl-L-gluconamide, and particularly its close analog n-octyl-β-D-glucopyranoside (OG), are widely used for this purpose because they are considered "mild" or non-denaturing detergents. researchgate.netnih.gov

The process of solubilization involves the detergent molecules partitioning into the cell membrane, disrupting the lipid bilayer, and forming mixed micelles containing proteins, lipids, and detergent. sigmaaldrich.comresearchgate.net The hydrophobic portions of the protein, which were originally embedded in the lipid membrane, are shielded from the aqueous environment by the detergent's hydrophobic tails. sigmaaldrich.com This allows the protein to be extracted in a soluble and, ideally, functionally active state. nih.gov

Time-lapse atomic force microscopy studies on the effect of OG on model lipid bilayers have provided detailed insights into this mechanism. Below its CMC, the detergent was observed to disorganize the molecular packing of lipids. nih.gov Above the CMC, it caused the complete desorption of the lipid bilayer, followed by the formation of new bilayer patches through a redeposition process. researchgate.netnih.gov

The choice of a sugar-based, non-ionic detergent like N-octyl-L-gluconamide for these research applications offers several advantages.

| Feature | Advantage in Membrane Protein Research |

| Non-ionic Headgroup | Does not interfere with ion-exchange chromatography purification steps. sigmaaldrich.com |

| Mild (Non-denaturing) | Tends to preserve the native structure and biological activity of the protein. researchgate.netnih.gov |

| High Critical Micelle Concentration (CMC) | Can be easily removed from the final protein extract by methods like dialysis. researchgate.netnih.gov |

| Defined Micelle Size | Forms small, relatively uniform micelles, which is beneficial for structural studies of the solubilized protein. |

Formation of Polymeric Materials from Functionalized L-Gluconamide, N-octyl- Derivatives

The synthesis of polymers incorporating N-octyl-L-gluconamide as a functional unit represents an advanced strategy for creating materials with highly controlled architectures and properties. While direct polymerization of N-octyl-L-gluconamide is not typical, it can be chemically modified to introduce a polymerizable group, transforming it into a functional monomer.